molecular formula C6H8ClN7O B12808231 3-Amino-6-chloropyrazinamidoguanidine CAS No. 1458-04-4

3-Amino-6-chloropyrazinamidoguanidine

Cat. No.: B12808231
CAS No.: 1458-04-4
M. Wt: 229.63 g/mol
InChI Key: JPGCAYUCBXXWCD-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyrazinamidoguanidine is a chemical compound with the molecular formula C6H8ClN7O and a molecular weight of 229.627. It is a derivative of pyrazinecarboxylic acid and is known for its unique structure, which includes an amino group, a chloro group, and a pyrazinamidoguanidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyrazinamidoguanidine typically involves the reaction of 3-amino-6-chloropyrazinecarboxylic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloropyrazinamidoguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Amino-6-chloropyrazinamidoguanidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropyrazinamidoguanidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-chloropyridazine: Similar in structure but with different biological activities.

    3-Amino-6-chloropyrazinecarboxamide: Another derivative with distinct chemical properties.

Uniqueness

3-Amino-6-chloropyrazinamidoguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

1458-04-4

Molecular Formula

C6H8ClN7O

Molecular Weight

229.63 g/mol

IUPAC Name

3-amino-6-chloro-N-(diaminomethylideneamino)pyrazine-2-carboxamide

InChI

InChI=1S/C6H8ClN7O/c7-2-1-11-4(8)3(12-2)5(15)13-14-6(9)10/h1H,(H2,8,11)(H,13,15)(H4,9,10,14)

InChI Key

JPGCAYUCBXXWCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)NN=C(N)N)Cl

Origin of Product

United States

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